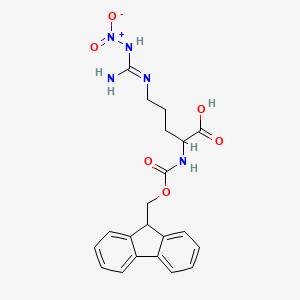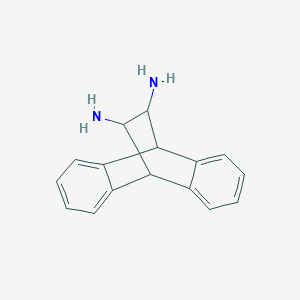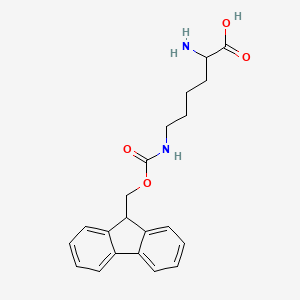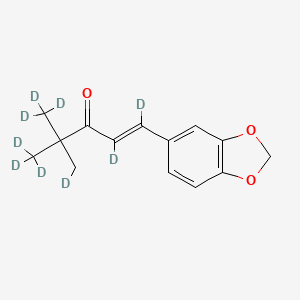![molecular formula C28H41F6MoNO8S2 B13399789 1,2-Dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;trifluoromethanesulfonic acid](/img/structure/B13399789.png)
1,2-Dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;trifluoromethanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-DIISOPROPYLPHENYLIMIDO NEOPHYLIDENEMOLYBDENUM(VI) BIS(TRIFLUOROMETHANESULFONATE)DIMETHOXYETHANE ADDUCT is a complex organometallic compound. It is known for its unique structure and properties, making it a valuable reagent in various chemical reactions and industrial applications. This compound is often used in catalysis and organic synthesis due to its ability to facilitate specific chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIISOPROPYLPHENYLIMIDO NEOPHYLIDENEMOLYBDENUM(VI) BIS(TRIFLUOROMETHANESULFONATE)DIMETHOXYETHANE ADDUCT involves multiple steps. Typically, the process starts with the preparation of the molybdenum precursor, followed by the introduction of the 2,6-diisopropylphenyl and neophylidene ligands. The final step involves the addition of trifluoromethanesulfonate and dimethoxyethane to form the adduct. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain precise control over reaction parameters. Quality control measures, such as chromatography and spectroscopy, are employed to verify the compound’s purity and composition .
化学反応の分析
Types of Reactions
2,6-DIISOPROPYLPHENYLIMIDO NEOPHYLIDENEMOLYBDENUM(VI) BIS(TRIFLUOROMETHANESULFONATE)DIMETHOXYETHANE ADDUCT undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states, often using oxidizing agents like hydrogen peroxide or peracids.
Reduction: It can be reduced to lower oxidation states using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ligands in the compound can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state molybdenum compounds, while reduction reactions may produce lower oxidation state species. Substitution reactions result in new organometallic complexes with different ligands .
科学的研究の応用
2,6-DIISOPROPYLPHENYLIMIDO NEOPHYLIDENEMOLYBDENUM(VI) BIS(TRIFLUOROMETHANESULFONATE)DIMETHOXYETHANE ADDUCT has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including olefin metathesis and polymerization.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and bioinorganic chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its unique reactivity.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and advanced materials.
作用機序
The mechanism of action of 2,6-DIISOPROPYLPHENYLIMIDO NEOPHYLIDENEMOLYBDENUM(VI) BIS(TRIFLUOROMETHANESULFONATE)DIMETHOXYETHANE ADDUCT involves its ability to facilitate specific chemical transformations. The compound acts as a catalyst by providing a reactive site for the substrate to interact with, thereby lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in olefin metathesis, the compound forms a metallacyclobutane intermediate, which then undergoes a series of steps to produce the desired product .
類似化合物との比較
Similar Compounds
2,6-DIISOPROPYLPHENYLIMIDO NEOPHYLIDENEMOLYBDENUM(VI) BIS(T-BUTOXIDE): This compound has similar ligands but different counterions, leading to variations in reactivity and stability.
2,6-DIISOPROPYLPHENYLIMIDO NEOPHYLIDENEMOLYBDENUM(VI) BIS(HEXAFLUORO-T-BUTOXIDE): Another similar compound with different ligands, affecting its catalytic properties.
Uniqueness
The uniqueness of 2,6-DIISOPROPYLPHENYLIMIDO NEOPHYLIDENEMOLYBDENUM(VI) BIS(TRIFLUOROMETHANESULFONATE)DIMETHOXYETHANE ADDUCT lies in its specific combination of ligands and counterions, which provide distinct reactivity and stability profiles. This makes it particularly useful in certain catalytic applications where other similar compounds may not perform as effectively .
特性
分子式 |
C28H41F6MoNO8S2 |
|---|---|
分子量 |
793.7 g/mol |
IUPAC名 |
1,2-dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C12H17N.C10H12.C4H10O2.2CHF3O3S.Mo/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;1-5-3-4-6-2;2*2-1(3,4)8(5,6)7;/h5-9H,1-4H3;1,4-8H,2-3H3;3-4H2,1-2H3;2*(H,5,6,7); |
InChIキー |
ATRVQAZNNARQEN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.COCCOC.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]pro](/img/structure/B13399717.png)
![ethyl 2-(4,5-dichloro-1a,3-dihydro-1H-diazirino[1,3-a]quinazolin-2-yl)acetate;hydrobromide](/img/structure/B13399720.png)
![10-hydroxy-9-(3-hydroxyoct-1-enyl)-4,5,8,8a,9,10,11,11a-octahydro-3H-cyclopenta[b]oxecin-2-one](/img/structure/B13399723.png)


![[2-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-(3-phenylprop-2-enoyloxymethyl)oxolan-3-yl] benzoate](/img/structure/B13399737.png)

![(Z)-hept-5-enoic acid;(1S,3R,4R,5R)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-methylcyclopentane-1,3-diol](/img/structure/B13399761.png)

![10-(hydroxymethyl)-13-methyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13399768.png)

![N-[[3-(3,5-difluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13399778.png)

